ethyl 5-(2-hydroxy-3-{[1-(hydroxymethyl)propyl]amino}propoxy)-1,2-dimethyl-1H-indole-3-carboxylate
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Overview
Description
Ethyl 5-{2-hydroxy-3-[(1-hydroxybutan-2-yl)amino]propoxy}-1,2-dimethyl-1H-indole-3-carboxylate is a complex organic compound belonging to the indole derivative family. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
The synthesis of ethyl 5-{2-hydroxy-3-[(1-hydroxybutan-2-yl)amino]propoxy}-1,2-dimethyl-1H-indole-3-carboxylate involves multiple steps, typically starting with the formation of the indole core. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . For industrial production, the process may be optimized to increase yield and purity, often involving the use of catalysts and controlled reaction conditions .
Chemical Reactions Analysis
Ethyl 5-{2-hydroxy-3-[(1-hydroxybutan-2-yl)amino]propoxy}-1,2-dimethyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of ethyl 5-{2-hydroxy-3-[(1-hydroxybutan-2-yl)amino]propoxy}-1,2-dimethyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets. Indole derivatives are known to bind to various receptors and enzymes, modulating their activity . The exact pathways and targets can vary depending on the specific structure and functional groups present in the compound .
Comparison with Similar Compounds
Ethyl 5-{2-hydroxy-3-[(1-hydroxybutan-2-yl)amino]propoxy}-1,2-dimethyl-1H-indole-3-carboxylate can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Lysergic acid diethylamide (LSD): A potent hallucinogen with a similar indole core.
This compound’s unique combination of functional groups and its potential for diverse applications make it a valuable subject of study in various scientific disciplines.
Properties
Molecular Formula |
C20H30N2O5 |
---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
ethyl 5-[2-hydroxy-3-(1-hydroxybutan-2-ylamino)propoxy]-1,2-dimethylindole-3-carboxylate |
InChI |
InChI=1S/C20H30N2O5/c1-5-14(11-23)21-10-15(24)12-27-16-7-8-18-17(9-16)19(13(3)22(18)4)20(25)26-6-2/h7-9,14-15,21,23-24H,5-6,10-12H2,1-4H3 |
InChI Key |
RSNRXECKPHMMSR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)NCC(COC1=CC2=C(C=C1)N(C(=C2C(=O)OCC)C)C)O |
Origin of Product |
United States |
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